1-benzylsulfanyl-3-methoxypropan-2-ol
Description
1-Benzylsulfanyl-3-methoxypropan-2-ol is a sulfur-containing secondary alcohol with the molecular formula C₁₁H₁₆O₂S. Its structure features a benzylsulfanyl (-S-CH₂C₆H₅) group at position 1, a methoxy (-OCH₃) group at position 3, and a hydroxyl (-OH) group at position 2 of the propane backbone. The benzylsulfanyl moiety enhances lipophilicity, which may influence bioavailability in drug design, while the methoxy group contributes to electronic effects and steric hindrance, modulating reactivity .
Properties
IUPAC Name |
1-benzylsulfanyl-3-methoxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2S/c1-13-7-11(12)9-14-8-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXBDASPXNHBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CSCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzylsulfanyl-3-methoxypropan-2-ol can be synthesized through a multi-step process. One common method involves the reaction of benzyl mercaptan with 3-chloro-2-methoxypropan-1-ol under basic conditions. The reaction typically proceeds as follows:
Step 1: Benzyl mercaptan is reacted with sodium hydroxide to form the sodium salt of benzyl mercaptan.
Step 2: The sodium salt of benzyl mercaptan is then reacted with 3-chloro-2-methoxypropan-1-ol to yield 1-benzylsulfanyl-3-methoxypropan-2-ol.
Industrial Production Methods
Industrial production of 1-benzylsulfanyl-3-methoxypropan-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
Chemical Reactions Analysis
Types of Reactions
1-benzylsulfanyl-3-methoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-benzylated alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzylsulfanyl-3-methoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized as an additive in lubricants and other industrial products.
Mechanism of Action
The mechanism of action of 1-benzylsulfanyl-3-methoxypropan-2-ol involves its interaction with various molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially altering their function. The methoxy group can also participate in hydrogen bonding, affecting the compound’s binding affinity to different targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-benzylsulfanyl-3-methoxypropan-2-ol with three structurally related compounds, emphasizing differences in functional groups, physical properties, and applications.
Structural and Functional Differences
- Sulfur Group Variations: The benzylsulfanyl group in the target compound introduces aromaticity and steric bulk, which is absent in 1-methoxy-3-sulfanylpropan-2-ol (simple sulfhydryl group) and 1-methoxy-3-(methylsulfonyl)propan-2-one (oxidized sulfonyl group). This difference impacts reactivity; sulfanyl groups are nucleophilic, whereas sulfonyl groups are electrophilic . The methoxy group at position 3 in the target compound contrasts with its placement in 1-methoxy-2-propanol, where steric effects and hydrogen-bonding capacity differ significantly .
Backbone Functionalization :
Physicochemical and Reactivity Insights
- Lipophilicity : The benzyl group in the target compound increases logP (estimated ~2.5) compared to 1-methoxy-3-sulfanylpropan-2-ol (logP ~0.5), making it more suitable for lipid membrane penetration .
- Oxidative Stability : The sulfanyl group in the target compound is susceptible to oxidation, forming disulfides or sulfoxides. In contrast, the sulfonyl group in BP 4816 is chemically inert under most conditions .
- Solubility: 1-Methoxy-2-propanol (BP 4815) is fully water-miscible due to its polar hydroxyl and methoxy groups, while the target compound requires organic solvents like DCM or THF for dissolution .
Research and Application Trends
- Pharmaceutical Utility : The benzylsulfanyl group in the target compound has been explored in protease inhibitor analogs, leveraging its ability to interact with hydrophobic enzyme pockets. In contrast, 1-methoxy-3-sulfanylpropan-2-ol is used in peptide synthesis for disulfide bond formation .
- Synthetic Flexibility : BP 4816’s ketone and sulfonyl groups make it a versatile electrophile for Michael additions or nucleophilic substitutions, unlike the target compound’s alcohol-focused reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
